molecular formula C11H14N5Na2O7P B1428199 N6-Methyladenosine-5'-monophosphate sodium salt CAS No. 81921-35-9

N6-Methyladenosine-5'-monophosphate sodium salt

Cat. No. B1428199
CAS RN: 81921-35-9
M. Wt: 405.21 g/mol
InChI Key: HFOKUKRAZPHTHH-LYYWGVPGSA-L
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Description

N6-Methyladenosine-5’-monophosphate sodium salt, also known as 9H-Purin-6-amine, N-methyl-9-(5-O-phosphonopentofuranosyl)-, sodium salt, is an activator of PYGB (glycogen phosphorylase b) with a CAS Number of 81921-35-9 . It has a molecular weight of 407.23 and a molecular formula of C11H16N5O7P•2Na . This compound has gained a lot of attention in recent years because the mRNA modification with m6A has been shown to play a role in stability and translational efficiency of mRNA .


Molecular Structure Analysis

The linear formula of N6-Methyladenosine-5’-monophosphate sodium salt is C11H15N5O7PNa . The SMILES string representation is [Na].CNc1ncnc2n(cnc12)C3OC(COP(O)(O)=O)C(O)C3O .


Physical And Chemical Properties Analysis

N6-Methyladenosine-5’-monophosphate sodium salt is a white to off-white free-flowing powder . It has a molecular weight of 405.21 .

Scientific Research Applications

Electrochemical Detection in Biological Samples

  • Electrochemical Immunodetection : N6-methyladenosine (m6A) plays a critical role in various biological processes. An electrochemical method using N6-methyladenosine-5'-triphosphate (m6ATP) as a target molecule has been developed for m6A detection. This method uses anti-m6A antibody for recognition and capture, employing silver nanoparticles and amine-PEG3-biotin functionalized SiO2 nanospheres as signal amplifiers. This strategy allows quantitative detection of m6A in complex biological samples like human cell lines (Yin et al., 2017).

Role in RNA Methylation

  • RNA Methylation Mechanism : m6A is the most prevalent internal modification in mammalian messenger and non-coding RNAs. Studies have shown that proteins like METTL14, along with METTL3, form a core complex that functions in cellular m6A deposition on mammalian nuclear RNAs. This modification plays a significant role in RNA biology, impacting RNA processing and metabolism (Liu et al., 2013).

Epitranscriptomic Regulation

  • Post-Transcriptional Gene Regulation : m6A methylation is a key factor in post-transcriptional gene regulation in eukaryotes. It directs mRNA to different fates and controls protein synthesis. This modification is crucial in cell differentiation, embryonic development, and stress responses. The epitranscriptome, including m6A, codes a new layer of information that regulates protein synthesis (Zhao, Roundtree, & He, 2016).

Computational Prediction and Analysis

  • Deep Learning for m6A Site Identification : Advanced computational models have been developed to detect N6-methyladenosine sites in RNA, using deep learning techniques like the word2vec natural language processing technique. These models can extract features automatically from the human genome, aiding in the identification of m6A sites and facilitating research and drug discovery (Nazari, Tahir, Tayara, & Chong, 2019).

Role in Plant Stress Responses

  • Epitranscriptomic Regulation in Rice : m6A methylation has been shown to significantly influence rice responses to environmental stimuli like salt stress. The study revealed that salt stress alters m6A methylation in rice, affecting genes related to stress responses and ion transport. This indicates that m6A modifications regulate plant growth and responses to environmental changes (Wang et al., 2022).

Photoelectrochemical Detection Methods

  • Sensitive Photoelectrochemical Immunoassay : Another approach for m6A detection is a photoelectrochemical (PEC) immunosensing platform based on carboxylated CN and avidin functionalized Ru@SiO2 nanocomposites. This method offers high sensitivity for detecting m6A in human serum samples, demonstrating its potential for clinical and research applications (Wang et al., 2018).

mRNA Stability and Regulation

  • Inhibition of Ribonucleolytic Cleavage : m6A modification in Arabidopsis mRNAs generally acts as a stabilizing mark, inhibiting site-specific cleavage. This stabilization is essential for proper regulation of stress-responsive transcriptomes, like in salt-stress response, highlighting the role of m6A in mRNA stability and regulation (Anderson et al., 2018).

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOKUKRAZPHTHH-LYYWGVPGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Methyladenosine-5'-monophosphate sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
AM Shafik, F Zhang, Z Guo, Q Dai, K Pajdzik, Y Li… - Genome biology, 2021 - Springer
… 150 mM NaCl, 0.1% NP-40, 10 mM Tris-HCl, pH 7.4), and immunoprecipitated RNA was recovered through elution with 2.6 mg/ml N6-methyladenosine 5%-monophosphate sodium salt …
Number of citations: 131 link.springer.com
A Nagarajan, R Janostiak, N Wajapeyee - … : Methods and Protocols, 2019 - Springer
Posttranscriptional modification of mRNAs plays an important role in establishing the functional diversity of the proteome. The m 6 A modification is found in many species of RNA, …
Number of citations: 46 link.springer.com
Y Chen, Y Wu, L Zhu, C Chen, S Xu, D Tang… - Frontiers in …, 2022 - frontiersin.org
… m 6 A RNA was eluted twice with 6.7 mM N6-methyladenosine 5’-monophosphate sodium salt at 4 C for 1 h and precipitated with 5 μg of glycogen and a one-tenth volume of 3 M …
Number of citations: 11 www.frontiersin.org
Y Teng, X Zhao, Y **, N Fu - Cancer Biology & Therapy, 2023 - Taylor & Francis
… m6A RNA elution and purification were performed using an eluent containing N6-methyladenosine 5’-monophosphate sodium salt (twice, 1 h), followed by overnight precipitation in …
Number of citations: 1 www.tandfonline.com
Y Jiao, A Williams, N Wei - Nutrition, Metabolism and Cardiovascular …, 2022 - Elsevier
… m6A RNA was eluted with 6.7 mM of N6-methyladenosine 5′-monophosphate sodium salt (Sigma, St Louis, MO, USA) for 1 h at 4C. Total RNA was eluted with elution buffer and …
Number of citations: 7 www.sciencedirect.com
T Ohshiro, M Konno, A Asai, Y Komoto, A Yamagata… - Scientific reports, 2021 - nature.com
… The m6A-containing small RNA was eluted from the mixture using 6.7 mM N6-methyladenosine 5-monophosphate sodium salt (Cat. No. M2780, Merck) at 4 C for 2 h. …
Number of citations: 17 www.nature.com
MJ Koziol, CR Bradshaw, GE Allen, ASH Costa… - Bio …, 2016 - bio-protocol.org
… N6-methyladenosine 5’-monophosphate sodium salt (Sigma-Aldrich, catalog number: M2780) … 75 μl of 20 mM N6-methyladenosine 5’-monophosphate sodium salt stock 105 μl of water …
Number of citations: 13 bio-protocol.org
Z **, W Gao, F Guo, S Liao, M Hu, T Yu… - Journal of …, 2023 - Wiley Online Library
… The beads were incubated with Proteinase K (10 mg/mL) for 2 h, then RNAs were isolated by N6-methyladenosine 5-monophosphate sodium salt and subjected to RT–qPCR detection. …
Number of citations: 1 onlinelibrary.wiley.com
NJ Fry - 2017 - thescholarship.ecu.edu
Cancer is a prevalent disease that affects millions of people each year across the globe. In an effort to find therapies to the many types of cancers, regulation of protein expression …
Number of citations: 0 thescholarship.ecu.edu
QS Wang, RJ **ao, J Peng, ZT Yu, JQ Fu, Y **a - Molecular Neurobiology, 2023 - Springer
… The beads were incubated with Proteinase K (10 mg/mL) for 2 h, and then RNAs were isolated by N6-methyladenosine 5-monophosphate sodium salt and subjected to qRT-PCR …
Number of citations: 1 link.springer.com

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